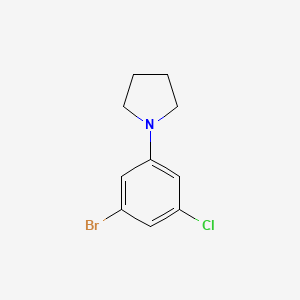

1-(3-Bromo-5-chlorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVZTBKZTVMAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682178 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-87-7 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 1 3 Bromo 5 Chlorophenyl Pyrrolidine

Direct Synthesis Approaches to the Core Scaffold

The formation of the C-N bond between the 3-bromo-5-chlorophenyl moiety and the pyrrolidine (B122466) ring is the pivotal step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Palladium-Catalyzed Arylation Reactions

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of 1-(3-bromo-5-chlorophenyl)pyrrolidine, a key consideration is the choice of the aryl halide precursor. The reactivity of aryl halides in palladium-catalyzed amination typically follows the order I > Br > OTf > Cl. nih.gov This differential reactivity can be exploited to achieve selective amination on a polyhalogenated benzene (B151609) ring. nih.gov For instance, using 1-bromo-3-chloro-5-iodobenzene (B84608) as the precursor allows for the selective coupling at the more reactive carbon-iodine bond, leaving the bromo and chloro groups intact. nih.gov

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig (e.g., ferrocene-derived) groups, have been shown to be highly effective. wikipedia.org These ligands promote the formation of the active monoligated palladium species and facilitate the key steps of the catalytic cycle. wikipedia.org

The selection of the base is also crucial and can influence reaction rates and yields. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and various carbonates and phosphates. nih.gov The strength and solubility of the base can impact the deprotonation of the amine-palladium complex. nih.gov

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene (B47551) | Aniline (B41778) | PdCl₂(P(o-Tolyl)₃)₂ | P(o-Tolyl)₃ | - | Toluene | 100 | High | libretexts.org |

| Aryl Bromides | Primary Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | Good | wikipedia.org |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | - | K₃PO₄ | - | - | 78 (selective for C-I) | nih.gov |

| 2-Chloropyridine-3-iodopyridine | Anilines | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | Excellent (selective for C-I) | researchgate.net |

Alternative Coupling Strategies for Aryl-Nitrogen Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org Traditionally, these reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper. researchgate.net However, modern modifications using soluble copper catalysts with supporting ligands have made this method milder and more versatile. researchgate.net Similar to palladium-catalyzed reactions, the Ullmann condensation can also exhibit selectivity based on the carbon-halogen bond strength, allowing for the potential selective amination of polyhalogenated arenes. researchgate.net

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is highly dependent on the availability of suitably functionalized precursors.

Preparation of Halogenated Aromatic Precursors

Several routes exist for the synthesis of key halogenated benzene derivatives that can serve as precursors.

1-Bromo-3-chloro-5-iodobenzene: This tri-halogenated compound is an ideal precursor due to the distinct reactivity of its three different halogen atoms. Its synthesis can be achieved through a multi-step process starting from aniline. researchgate.net A common pathway involves the acetylation of aniline, followed by chlorination and bromination. The resulting acetanilide (B955) derivative is then hydrolyzed to the corresponding aniline, which undergoes iodination and subsequent deamination to yield 1-bromo-3-chloro-5-iodobenzene. researchgate.net An improved deamination procedure using isoamyl nitrite (B80452) in DMF has been reported to give good yields. researchgate.net

1,3-Dibromo-5-chlorobenzene: This precursor can be synthesized through sequential halogenation of chlorobenzene. The first bromination, directed by the ortho-, para-directing chloro group, yields 4-bromo-1-chlorobenzene. A second bromination then introduces a bromine atom at a meta position.

3-Bromo-5-chloroaniline (B31250): This compound can be prepared by the reduction of 3-bromo-5-chloronitrobenzene. google.com Various reducing agents can be employed for this transformation, including iron powder in acetic acid or catalytic hydrogenation. google.com

Table 2: Synthesis of Halogenated Precursors

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-3-chloro-5-iodobenzene | 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF | 75-80 | researchgate.net |

| 1-Bromo-3-chloro-5-iodobenzene | Aniline | Multi-step synthesis | 8.09 (overall) | researchgate.net |

| 3-Bromo-5-chloroaniline | 3-Bromo-5-chloronitrobenzene | Pd/C, H₂ | 99 | google.com |

| 3-Bromo-5-chloroaniline | 3-Bromo-5-chloronitrobenzene | Raney-Ni, Hydrazine hydrate | 98 | google.com |

Introduction of the Pyrrolidine Moiety

Once a suitable halogenated aromatic precursor is obtained, the pyrrolidine ring can be introduced via the aforementioned cross-coupling reactions. Another potential, though less direct, route involves the conversion of a precursor like 3-bromo-5-chloroaniline into a different functional group that can then be used to form the pyrrolidine ring. For instance, the aniline could be converted to a diazonium salt and subsequently to a different halide or other functional group more amenable to a specific ring-forming strategy. However, the direct arylation of pyrrolidine is generally the more convergent and efficient approach.

Another strategy could involve the reductive amination of a corresponding aldehyde, 3-bromo-5-chlorobenzaldehyde, with pyrrolidine. This would require a suitable reducing agent to convert the initially formed enamine or iminium ion to the final pyrrolidine derivative.

Optimization of Reaction Conditions and Process Chemistry

The optimization of the reaction conditions for the synthesis of this compound is critical to maximize yield, minimize side products, and ensure a scalable and efficient process. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For a Buchwald-Hartwig amination, a screening of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands is essential. organic-chemistry.org The ligand's steric and electronic properties can significantly impact the reaction's efficiency and selectivity. wikipedia.org Similarly, a range of bases should be tested, as their strength and solubility can have a profound effect on the reaction outcome. organic-chemistry.org Solvents such as toluene, dioxane, and THF are commonly used, and the optimal choice can depend on the specific substrates and reagents. organic-chemistry.org Temperature is another critical parameter, with typical ranges for Buchwald-Hartwig reactions being between room temperature and around 110°C. researchgate.net

Table 3: Factors for Optimization in Buchwald-Hartwig Amination

| Parameter | Variables to Consider | Potential Impact | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, various precatalysts | Activity and stability of the catalyst | organic-chemistry.org |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Reaction rate, yield, and selectivity | wikipedia.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Rate of deprotonation, substrate compatibility | nih.govorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Solubility of reagents, reaction rate | organic-chemistry.org |

| Temperature | Room temperature to reflux | Reaction rate and side product formation | researchgate.net |

By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed. The use of a selectively reactive precursor like 1-bromo-3-chloro-5-iodobenzene, coupled with a highly optimized palladium-catalyzed amination, represents a promising and strategic pathway to this target compound.

Catalyst Systems and Ligand Effects

The successful synthesis of this compound via Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst and the associated phosphine ligand. The reaction involves the coupling of pyrrolidine with a di-halogenated aryl halide, presumably 3-bromo-5-chloroaniline or a related derivative. A key challenge in this synthesis is achieving regioselectivity, specifically the selective reaction at the carbon-bromine bond over the more stable carbon-chlorine bond.

The generally accepted reactivity order for palladium-catalyzed cross-coupling reactions of aryl halides is I > Br > OTf > Cl. wenxuecity.com This inherent difference in reactivity forms the basis for the selective amination of the bromo-substituent while leaving the chloro-substituent intact.

Catalyst and Ligand Selection:

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors for these reactions. rsc.org However, the choice of the phosphine ligand is paramount in determining the catalyst's activity and selectivity.

For the amination of aryl chlorides and bromides, sterically hindered and electron-rich phosphine ligands have proven to be highly effective. Ligands such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos, and RuPhos) and bulky alkylphosphines (e.g., tri-tert-butylphosphine, P(t-Bu)₃) are frequently employed. These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, a crucial step in the catalytic cycle.

In the context of synthesizing this compound, a ligand that promotes high catalytic activity for the C-Br bond activation while minimizing reactivity at the C-Cl bond is ideal. The use of highly active catalysts is essential, as deactivated aryl chlorides often require more forcing conditions to react. rsc.org

| Catalyst System | Ligand Type | Key Features | Anticipated Outcome for this compound Synthesis |

| Pd(OAc)₂ / XPhos | Biarylphosphine | High activity for C-Br and C-Cl amination. | High yield, potential for over-reaction to form the di-aminated product if conditions are not carefully controlled. |

| Pd₂(dba)₃ / SPhos | Biarylphosphine | Excellent for sterically hindered and electron-poor aryl halides. | Good to excellent yields with high selectivity for the C-Br bond. |

| Pd(OAc)₂ / P(t-Bu)₃ | Bulky Monophosphine | Very active for C-Cl bond activation. | May lead to a mixture of mono- and di-aminated products due to high reactivity. |

| PdCl₂(dppf) | Ferrocene-based | Generally good for a range of cross-coupling reactions. | Moderate to good yields, selectivity may be lower than with more specialized biarylphosphine ligands. |

Solvent and Temperature Influence on Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and selectivity of the Buchwald-Hartwig amination.

Solvent Effects:

Aprotic, non-polar, or weakly polar solvents are typically favored for this transformation. Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. These solvents effectively dissolve the reactants and the catalyst complex without interfering with the catalytic cycle. The choice of solvent can sometimes influence the solubility of the base and the catalyst, thereby affecting the reaction rate.

Temperature Effects:

The reaction temperature must be carefully controlled to ensure selective amination. Given the lower reactivity of the C-Cl bond compared to the C-Br bond, a carefully selected temperature can favor the mono-amination product. Reactions are often run at elevated temperatures, typically in the range of 80-120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and an increased likelihood of the less reactive C-Cl bond also participating in the reaction, leading to the formation of the undesired di-aminated byproduct.

Optimization of the reaction conditions is crucial. A typical starting point would involve heating the reaction mixture at a moderate temperature (e.g., 80-90 °C) and monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to maximize the formation of the desired mono-aminated product.

| Parameter | Condition | Rationale |

| Solvent | Toluene | Good solubility for reactants and catalyst, relatively high boiling point allows for a range of reaction temperatures. |

| 1,4-Dioxane | Similar properties to toluene, often used interchangeably. | |

| Tetrahydrofuran (THF) | Lower boiling point, may be suitable for more reactive substrates or when milder conditions are desired. | |

| Temperature | 80 - 100 °C | Optimal range to promote C-Br bond activation while minimizing C-Cl bond reactivity. |

| > 110 °C | Increased risk of di-amination and catalyst decomposition. | |

| Base | Sodium tert-butoxide (NaOt-Bu) | Strong, non-nucleophilic base, widely used in Buchwald-Hartwig aminations. |

| Potassium phosphate (B84403) (K₃PO₄) | A milder base, can be advantageous for sensitive substrates. | |

| Cesium carbonate (Cs₂CO₃) | Often used with more challenging substrates. |

Isolation and Purification Techniques

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.

Reaction Workup:

The typical workup procedure involves cooling the reaction mixture to room temperature and then quenching it with water or an aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Purification:

The crude product obtained after the evaporation of the solvent is rarely pure and usually requires further purification. The most common and effective method for purifying N-aryl pyrrolidines is silica (B1680970) gel column chromatography.

A solvent system of appropriate polarity is chosen to effectively separate the desired product from unreacted starting materials, the catalyst residue, and any byproducts. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often employed. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization:

The identity and purity of the isolated this compound are then confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Step | Technique | Purpose |

| 1. Quenching | Addition of water or aqueous NH₄Cl | To stop the reaction and dissolve inorganic salts. |

| 2. Extraction | Liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) | To transfer the product from the aqueous phase to the organic phase. |

| 3. Washing | Washing the organic layer with brine | To remove residual water and water-soluble impurities. |

| 4. Drying | Using an anhydrous salt (e.g., Na₂SO₄, MgSO₄) | To remove any traces of water from the organic solution. |

| 5. Concentration | Rotary evaporation | To remove the solvent and obtain the crude product. |

| 6. Purification | Silica gel column chromatography | To separate the desired product from impurities. |

| 7. Analysis | NMR, MS, HPLC | To confirm the structure and purity of the final compound. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-Bromo-5-chlorophenyl)pyrrolidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary for a complete structural assignment.

Proton (¹H) NMR Analysis for Structural Assignments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the aromatic protons of the 3-bromo-5-chlorophenyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.5 | Triplet (t) | 4H |

| Pyrrolidine CH₂ (β to N) | 1.9 - 2.2 | Multiplet (m) | 4H |

| Aromatic H (position 2) | ~6.8 | Singlet (s) or Triplet (t) | 1H |

| Aromatic H (position 4) | ~6.9 | Singlet (s) or Triplet (t) | 1H |

| Aromatic H (position 6) | ~6.7 | Singlet (s) or Triplet (t) | 1H |

Note: The exact chemical shifts and multiplicities are predictive and would need to be confirmed by experimental data. The aromatic protons would likely appear as closely spaced multiplets or singlets depending on the resolution and the magnitude of the coupling constants.

Carbon (¹³C) NMR Analysis for Molecular Framework Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrrolidine C (adjacent to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 24 - 30 |

| Aromatic C (C-1, attached to N) | 145 - 150 |

| Aromatic C (C-3, attached to Br) | 120 - 125 |

| Aromatic C (C-5, attached to Cl) | 130 - 135 |

| Aromatic C-H | 110 - 130 |

Note: These are estimated chemical shift ranges and require experimental verification.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between them, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal proton-proton coupling networks, confirming the adjacencies of protons within the pyrrolidine ring.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC would show correlations between protons and carbons over two to three bonds, which would be critical in confirming the attachment of the pyrrolidine ring to the 3-bromo-5-chlorophenyl moiety.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its elemental formula (C₁₀H₁₁BrClN). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would further validate the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. bldpharm.com It would be expected to produce a prominent protonated molecule [M+H]⁺ in the positive ion mode. Analysis of the fragmentation pattern in the MS/MS mode would provide valuable structural information.

Expected Fragmentation Data:

| m/z Value | Possible Fragment |

| 259/261/263 | [M]⁺ (Molecular ion peak with isotopic pattern) |

| 258/260/262 | [M-H]⁺ |

| 188/190 | [M - C₄H₈N]⁺ (Loss of pyrrolidine ring) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Note: The m/z values are nominal and the relative intensities of the isotopic peaks would be characteristic of the presence of one bromine and one chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR data for this compound is not publicly available in the referenced literature, a theoretical analysis based on its constituent parts—a substituted aromatic ring and a pyrrolidine moiety—allows for the prediction of its characteristic absorption bands.

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, would exhibit characteristic C-H stretching vibrations (alkane) typically in the 2975-2845 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring is expected to appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

The 1,3,5-trisubstituted benzene (B151609) ring contributes several distinct signals. The C-H stretching vibrations of the aromatic ring are anticipated to occur above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be characteristic of the 1,3,5-substitution. Aromatic C=C stretching vibrations will produce a set of absorption bands in the 1600-1450 cm⁻¹ range. The presence of the halogen substituents is also detectable; the C-Br stretching vibration typically appears as a strong absorption in the 600-500 cm⁻¹ range, while the C-Cl stretch is found in the 800-600 cm⁻¹ region.

A hypothetical data table of expected IR absorption bands is presented below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Alkane C-H (Pyrrolidine) | Stretching | 2975 - 2845 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

This table is predictive and not based on experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

Detailed experimental X-ray crystallography data for this compound is not available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC). Therefore, the following subsections are based on the analysis of structurally similar compounds and general principles of crystallography. The study of related structures provides a framework for understanding the likely solid-state characteristics of the target molecule.

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by the pyrrolidine ring in this compound would be determined by the steric and electronic effects of the bulky 3-bromo-5-chlorophenyl substituent and the packing forces within the crystal lattice. Analysis of related N-arylpyrrolidines often reveals a twist conformation as it can better accommodate bulky substituents and optimize intermolecular packing.

Hydrogen Bonding Networks

While the tertiary amine of the pyrrolidine ring in this compound is not a hydrogen bond donor, the molecule can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds are plausible. The aromatic and aliphatic C-H groups can act as weak donors to the nitrogen atom or the π-system of the phenyl ring of neighboring molecules. If co-crystallized with a solvent or another component containing O-H or N-H groups, more conventional hydrogen bonds to the pyrrolidine nitrogen could be formed. cam.ac.uk The presence and nature of these networks are critical to the stability of the crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. aobchem.com By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. For this compound, this analysis would likely reveal key contacts. Red spots on a d_norm surface would indicate close contacts, highlighting potential hydrogen bonds (e.g., C-H···N) and halogen bonds (e.g., C-H···Br or C-H···Cl). The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this, the fingerprint plot would be expected to show significant contributions from H···H, C···H, and halogen···H contacts. cam.ac.ukcam.ac.uk This provides a detailed picture of the forces holding the crystal lattice together.

Chemical Reactivity and Transformation Studies of 1 3 Bromo 5 Chlorophenyl Pyrrolidine

Halogen Reactivity on the Aryl Ring

The benzene (B151609) ring of 1-(3-Bromo-5-chlorophenyl)pyrrolidine is substituted with a bromine atom, a chlorine atom, and a pyrrolidin-1-yl group. The halogens, being electronegative, withdraw electron density from the ring through an inductive effect, while the nitrogen of the pyrrolidine (B122466) ring donates electron density via a resonance effect. This substitution pattern governs the reactivity of the aryl ring in various transformations.

Nucleophilic aromatic substitution (NAS) reactions typically proceed on aromatic rings that are electron-deficient. wikipedia.org This is often achieved through the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group. libretexts.org In the case of this compound, the pyrrolidinyl group is a potent electron-donating group. This activating nature increases the electron density of the aromatic ring, rendering it nucleophilic and thus generally unsuitable for attack by external nucleophiles. wikipedia.org Consequently, the potential for this compound to undergo nucleophilic aromatic substitution is low under standard conditions, as it lacks the requisite electron-poor character.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. vanderbilt.edu

In this compound, the substituents present a competitive scenario in directing an incoming electrophile:

Pyrrolidin-1-yl group: This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring via resonance. It is an ortho, para-director. vanderbilt.edu

Bromo and Chloro groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors. vanderbilt.eduphiladelphia.edu.jo

The positions ortho to the powerfully activating pyrrolidinyl group (C2 and C6) are occupied by the bromo and chloro substituents, respectively, and the para position (C4) is also substituted. The remaining unsubstituted positions are C2, C4, and C6 relative to the bromine and chlorine atoms. The strong activating and directing effect of the pyrrolidinyl group would typically dominate. However, since its ortho and para positions are blocked, electrophilic attack is sterically hindered and electronically influenced by the deactivating halogens. The reaction's regioselectivity will therefore be a result of the subtle balance between the activating effect of the amine and the deactivating, yet directing, effects of the halogens. libretexts.orglibretexts.org Theoretical studies on similarly deactivated benzenes suggest that the regioselectivity is a complex interplay of electronic polarization and steric effects. rsc.org

The presence of both a bromo and a chloro substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A key aspect of its reactivity is the potential for regioselective functionalization, exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > Cl, allowing for selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the C-Br position with various aryl or vinyl boronic acids or esters.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an organohalide. thieme-connect.com This would allow for the introduction of vinyl groups at the C-Br position of the molecule.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. chemicalbook.com For this compound, this would enable the synthesis of arylalkynes by reacting the C-Br position.

The following table summarizes typical conditions for these cross-coupling reactions based on literature precedents for similar dihalogenated aromatic compounds.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃ or dppf | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane, or DME | Good to Excellent | rsc.orgacs.org |

| Heck | Pd(OAc)₂ or Pd/C | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile, or Toluene | Good to Excellent | thieme-connect.comnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Piperidine (B6355638) | Toluene, THF, or DMF | Good to Excellent | chemicalbook.com |

This table presents generalized conditions and yields may vary based on specific substrates and optimized reaction parameters.

The introduction of a difluoromethyl (CF₂H) group into aromatic systems is of significant interest in medicinal chemistry. Several methods have been developed for the difluoromethylation of aryl halides. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides, and iodides has been reported under mild conditions, showcasing good functional group tolerance. rsc.orgnih.gov Another approach involves a nickel-catalyzed process that can difluoromethylate aryl iodides, bromides, and triflates at room temperature using a stable difluoromethyl zinc reagent. acs.org Given these precedents, it is plausible that this compound could be selectively difluoromethylated at the more reactive C-Br position using such catalytic systems.

Pyrrolidine Ring Reactivity

The pyrrolidine ring in the title compound is a saturated heterocycle. While the C-H bonds on the ring can be functionalized under specific catalytic conditions, the most prominent site of reactivity is the nitrogen atom. rsc.orgnih.govrsc.org

The nitrogen atom in the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. wikipedia.orgchemicalbook.com This allows for a variety of functionalization reactions directly on the nitrogen atom. As a good nucleophile, the pyrrolidine nitrogen can readily react with electrophiles such as alkyl halides and acyl halides to form N-substituted products. chemicalbook.com This reactivity is fundamental to building more complex molecular architectures based on the this compound scaffold. For instance, N-acylation with an appropriate acyl chloride would yield the corresponding amide, while N-alkylation with an alkyl halide would produce a tertiary amine.

Ring Opening and Rearrangement Pathways

The pyrrolidine ring, although generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often involving the formation of reactive intermediates such as pyrrolinium ions. An unprecedented method for the regioselective synthesis of 1,3-diaryl 4-alkyl pyrazoles has been reported, which proceeds via a ring-opening cyclization of unsaturated pyrrolinium ions in the presence of arylhydrazines. nih.gov This type of transformation suggests that if this compound were to be converted into a corresponding pyrrolinium ion, it could potentially undergo nucleophilic attack leading to ring cleavage and subsequent rearrangement to form different heterocyclic systems. nih.gov

For instance, the reaction of pyrrolidine with a quinone monoacetal can lead to the formation of an iminium ion, which, in the absence of a strong nucleophile, can tautomerize to an enamine. rsc.org This enamine can then participate in further reactions. A proposed mechanism involves the reaction of pyrrolidine and quinone monoacetal in trifluoroethanol to yield an octahydro-dipyrroloquinoline, showcasing a complex rearrangement pathway. rsc.org

| Reactants | Conditions | Product(s) | Key Transformation | Reference |

| Unsaturated Pyrrolinium Ions, Arylhydrazines | Not specified | 1,3-Diaryl 4-alkyl pyrazoles | Ring-opening cyclization | nih.gov |

| Pyrrolidine, Quinone Monoacetal | 2,2,2-trifluoroethanol | Octahydro-dipyrroloquinoline | Iminium ion formation, tautomerization, and cyclization | rsc.org |

Oxidation and Reduction Reactions

The oxidation and reduction of the pyrrolidine ring in N-aryl pyrrolidines are fundamental transformations.

Oxidation:

The oxidation of N-substituted pyrrolidines typically occurs at the α-position to the nitrogen atom, leading to the formation of lactams (pyrrolidinones). A variety of oxidizing agents and conditions have been employed for this transformation in related systems.

A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines has been developed to produce pyrrolidinones with high selectivity and functional group compatibility. organic-chemistry.org This method utilizes a cost-effective stainless-steel cathode and operates under mild conditions, making it a scalable approach. organic-chemistry.org Mechanistic studies of this process have pointed to the involvement of hemiaminal and aminoxyl intermediates. organic-chemistry.org

Furthermore, hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) [PhI(OAc)2] and iodosobenzene (B1197198) [(PhIO)n], in combination with TMSBr, have been used for the oxidation of N-protected pyrrolidines. nih.gov These reactions can lead to α-hydroxy-β,β-dibrominated products. nih.gov The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN has also been shown to promote similar transformations. nih.gov

Iron-catalyzed oxidation presents another route. The reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can yield the corresponding pyrrolidin-2-ones. researchgate.net

| Reactant (Analogous to Target) | Oxidizing Agent/Method | Product Type | Reference |

| Functionalized Pyrrolidines | Electrochemical aminoxyl-mediated oxidation | Pyrrolidinones | organic-chemistry.org |

| N-Isopropyloxy-pyrrolidine | PhI(OAc)2 / TMSBr | α-Hydroxy-β,β-dibromine functionalized pyrrolidine | nih.gov |

| N-Cbz-pyrrolidines | NBS / AIBN | α,β-functionalized pyrrolidine | nih.gov |

| N-Acyl-pyrrolidines | Fe(II)-H2O2 or Fe complex/O2 | Pyrrolidin-2-ones | researchgate.net |

Reduction:

The reduction of N-aryl pyrrolidin-2-ones can be achieved using strong reducing agents like lithium aluminium hydride (LiAlH4). The reduction of 1-p-tolylpyrrolidin-2-one with LiAlH4 has been shown to produce complex rearranged and cyclized products rather than simple reduction to the corresponding pyrrolidine. rsc.org This highlights that the nature of the N-aryl substituent significantly influences the reaction outcome. rsc.org

More direct methods for the synthesis of N-aryl-substituted pyrrolidines often involve reductive amination of diketones with anilines, utilizing transfer hydrogenation catalyzed by iridium complexes. nih.govmdpi.com These methods provide a practical route to N-aryl pyrrolidines and demonstrate the stability of the pyrrolidine ring under these reductive conditions. nih.govmdpi.com

| Reactant (Analogous to Target) | Reducing Agent/Method | Product(s) | Key Observation | Reference |

| 1-p-Tolylpyrrolidin-2-one | Lithium Aluminium Hydride | Octahydro-dipyrrolo[1,2-a:3′,2′-c]quinoline derivatives | Rearrangement and cyclization occurred | rsc.org |

| Diketones and Anilines | Iridium-catalyzed transfer hydrogenation | N-Aryl-substituted pyrrolidines | Efficient synthesis of the target structure | nih.govmdpi.com |

Stereochemical Considerations and Chiral Transformations

The stereochemistry of the pyrrolidine ring is a critical aspect, particularly in the synthesis of chiral molecules for various applications. Chiral transformations of N-substituted pyrrolidines often focus on the asymmetric functionalization of the α-carbon.

A significant advancement in this area is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.govacs.org This methodology involves the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine, followed by transmetalation with zinc chloride and a subsequent palladium-catalyzed Negishi coupling with an aryl halide. nih.govacs.org This approach allows for the synthesis of a wide array of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. nih.gov Given the presence of a bromo-substituted aryl group in this compound, similar palladium-catalyzed cross-coupling reactions could be envisioned, potentially leading to further functionalization or the creation of chiral centers.

The development of chiral pyrrolidine-based catalysts is another area where stereochemistry is paramount. The enantioselective ring opening of episulfonium ions, for example, is highly sensitive to the nature of the aromatic substituent on the aryl pyrrolidine catalyst, with extended π-conjugation often correlating with higher enantioselectivity. acs.org

Biocatalysis also offers a powerful tool for chiral transformations. Engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.org

| Transformation | Methodology | Product | Stereochemical Outcome | Reference |

| α-Arylation of N-Boc-pyrrolidine | Enantioselective deprotonation, transmetalation, and Pd-catalyzed Negishi coupling | 2-Aryl-N-Boc-pyrrolidines | High enantiomeric ratio (e.g., 96:4 er) | nih.gov |

| Intramolecular C(sp³)–H Amination | Biocatalysis with engineered cytochrome P411 enzymes | Chiral Pyrrolidines | Good enantioselectivity (up to 99:1 er) | acs.org |

| Enantioselective Ring Opening of Episulfonium Ions | Catalysis with aryl pyrrolidine-based hydrogen-bond donors | Chiral products | Enantioselectivity dependent on catalyst's aryl substituent | acs.org |

Theoretical and Computational Chemistry of 1 3 Bromo 5 Chlorophenyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(3-Bromo-5-chlorophenyl)pyrrolidine, such studies are not present in the available literature.

No peer-reviewed data from Density Functional Theory (DFT) studies on this compound are available. Such studies would be invaluable for determining the optimized molecular geometry, including crucial parameters like bond lengths and angles.

Table 1: Hypothetical DFT Geometric Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | Data Not Available |

| Bond Length | C-Cl | Data Not Available |

| Bond Length | C-N (Aromatic) | Data Not Available |

| Bond Length | C-N (Pyrrolidine) | Data Not Available |

| Bond Angle | Br-C-C | Data Not Available |

| Bond Angle | Cl-C-C | Data Not Available |

| Dihedral Angle | Phenyl-Pyrrolidine | Data Not Available |

This table illustrates the type of data that would be generated from DFT calculations; however, no published values exist for this specific compound.

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies of these orbitals and their distribution across the molecule determine its electrophilic and nucleophilic sites. For this compound, no FMO analysis has been published.

Table 2: Hypothetical FMO Properties for this compound (Data Not Available)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table represents the expected output of an FMO analysis, which is currently not available for this molecule.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is instrumental in identifying regions prone to electrophilic and nucleophilic attack. There are no published MEP maps for this compound. Such a map would likely show negative potential (red/yellow) around the nitrogen and chlorine atoms and positive potential (blue) around the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, detailing transition states, and calculating activation energies. While methods exist for such studies, for instance, in palladium-catalyzed coupling reactions, no specific computational studies have been applied to elucidate the reaction pathways involving this compound. Research in this area would be necessary to understand its synthetic routes and potential chemical transformations.

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring and its connection to the phenyl group allow for multiple conformations of this compound. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding its biological activity and physical properties. Currently, there are no published studies on the conformational analysis or potential energy landscapes for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its interactions with solvents or biological macromolecules. MD simulations could predict how this compound behaves in a physiological environment. However, no MD simulation studies for this specific compound have been reported in the scientific literature.

Synthesis and Characterization of Structural Analogs and Derivatives

Modification of the Halogen Substituents (e.g., Fluorine, Iodine)

The nature of the halogen substituents on the phenyl ring significantly influences the electronic properties of the molecule. Synthetic strategies allow for the replacement of bromine and chlorine with other halogens like fluorine and iodine. This is typically achieved by starting with appropriately substituted dihalobenzenes or through selective halogenation reactions. For instance, analogs such as 1-(3-bromo-5-fluorophenyl)pyrrolidine (B599081) have been synthesized, demonstrating the flexibility in halogen substitution. cymitquimica.com The synthesis often involves the reaction of a dihalobenzene with pyrrolidine (B122466), frequently catalyzed by a base or a transition metal complex.

Another approach involves the synthesis of analogs where the position or type of halogen is varied, such as in 3-Bromo-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione, which, while having a different heterocyclic core, illustrates the modularity of combining halogenated phenyl rings with nitrogen-containing heterocycles. chemspider.com The synthesis of compounds like 5-fluoro-3-iodo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indazole further highlights the possibility of incorporating diverse halogen patterns, including iodine, onto related scaffolds. nih.gov

| Analog | Molecular Formula | Key Synthetic Feature |

| 1-(3-Bromo-5-fluorophenyl)pyrrolidine | C₁₀H₁₁BrFN | Use of 1-bromo-3-fluoro-5-iodobenzene (B1273634) as a precursor. cymitquimica.com |

| 1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine | C₁₀H₉BrClF₂N | Introduction of fluorine atoms onto the pyrrolidine ring. aobchem.com |

| 3-Bromo-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₅BrClNO₂ | Condensation of a halogenated aniline (B41778) with a dicarboxylic acid derivative. chemspider.com |

Variations in the Pyrrolidine Ring Substituents or Ring Size

Modifying the pyrrolidine ring itself, either by adding substituents or altering its size, generates a wide array of structural analogs. Biocatalytic methods using transaminases have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, offering access to chiral N-heterocycles. acs.org For example, this strategy has been used to produce (R)-2-(p-chlorophenyl)pyrrolidine with high enantiomeric excess. acs.org

Ring size variation leads to the synthesis of related azetidines (four-membered rings) and piperidines (six-membered rings). While biocatalytic routes to chiral azetidines from ω-chloroketones have proven challenging due to substrate instability, other methods have been successful. acs.org Iridium-catalyzed reductive generation of azomethine ylides from azetidine-containing amino acid derivatives has yielded corresponding bicyclic products. nih.gov Similarly, piperidine (B6355638) analogs can be synthesized through various routes, including the reaction of bromobenzene (B47551) with piperidine to form N-phenylpiperidine, which can be further functionalized. google.com

| Analog Type | Synthetic Method | Key Features |

| 2-Substituted Pyrrolidines | Transaminase-triggered cyclization | Enantioselective synthesis of (R)- and (S)-isomers. acs.org |

| Piperidine Analogs | Buchwald-Hartwig amination / Mannich reaction | Synthesis of N-aryl piperidines from aryl halides. google.comresearchgate.net |

| Azetidine (B1206935) Analogs | Iridium-catalyzed cycloaddition | Formation of bicyclic systems containing an azetidine ring. nih.gov |

Derivatization at the Pyrrolidine Nitrogen or Aryl Ring

Functionalization can be directed at either the pyrrolidine nitrogen or the 3,5-dihalo-substituted aryl ring. The pyrrolidine nitrogen is often a site for derivatization to create more complex structures. For example, N-aryl pyrollo-quinolines can be synthesized from substituted N-aryl pyrrolidine-2,5-diones. jocpr.com The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines is another example of forming the N-aryl bond, a key feature of the parent compound. nih.gov

Derivatization of the aryl ring or the pyrrolidine ring's carbon framework introduces additional functional groups. Palladium-catalyzed C(sp3)–H arylation allows for the introduction of aryl groups at the C4 position of the pyrrolidine ring, guided by a directing group attached to the nitrogen. acs.org This methodology provides a route to cis-substituted products. acs.org Furthermore, the synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione illustrates how a functionalized alkyl chain can be attached to the pyrrolidine nitrogen, providing a handle for further chemical transformations. bldpharm.com

Synthesis of Polyfunctionalized Pyrrolidine Derivatives

The creation of pyrrolidine derivatives bearing multiple functional groups is a significant endeavor in synthetic chemistry, often requiring multi-step or multi-component reactions. researchgate.net Highly diastereoselective methods, such as those employing a sequence of azomethine ylide cycloaddition and nucleophilic cyclization, can produce structurally complex substituted pyrrolidines in high yields from relatively simple starting materials. acs.org

Three-component coupling reactions, catalyzed by Lewis acids, represent another powerful strategy for accessing highly substituted pyrrolidines. nih.gov These reactions combine components like an aldehyde, an amino acid, and an activated olefin to rapidly build molecular complexity. nih.gov Similarly, iridium-catalyzed reductive cycloadditions using Vaska's complex can generate a wide range of highly and diversely substituted pyrrolidines and polycyclic amine products under mild conditions with high diastereoselectivity. nih.gov These methods allow for the controlled introduction of multiple substituents, leading to polyfunctionalized structures that are analogs of 1-(3-Bromo-5-chlorophenyl)pyrrolidine.

Stereoisomeric Forms and Diastereomers

The synthesis of specific stereoisomers is crucial as different enantiomers and diastereomers can have distinct properties. The pyrrolidine ring, especially when substituted, can contain multiple stereocenters. Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a primary method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org

Various catalytic systems have been developed to control the stereochemical outcome. For instance, copper-catalyzed three-component coupling reactions using chiral diamine ligands can produce highly substituted, enantioenriched pyrrolidines. nih.gov Iridium-catalyzed reactions have also been shown to afford pyrrolidines with good to excellent diastereoselectivity, which can be influenced by the steric demand of the substituents. nih.gov The synthesis of stereoisomeric pyrrolidine analogues of natural products like pochonicine has been achieved from chiral cyclic nitrones, demonstrating the ability to target specific configurations of the pyrrolidine ring. nih.gov

| Stereoselective Method | Catalyst/Reagent | Outcome |

| Azomethine Ylide Cycloaddition | Metal-substituted iminium ions | High diastereomeric purity. acs.org |

| Three-Component Coupling | Copper triflate with chiral diamines | Enantioenriched substituted pyrrolidines. nih.gov |

| Reductive Cycloaddition | Vaska's complex (Iridium) | High diastereoselectivity. nih.gov |

| Biocatalytic Cyclization | Transaminases | Access to both enantiomers (>95% ee). acs.org |

Advanced Applications in Synthetic and Materials Chemistry

Role as a Synthetic Intermediate for Complex Molecules

The structural framework of 1-(3-bromo-5-chlorophenyl)pyrrolidine, characterized by its halogenated phenyl moiety, makes it a significant intermediate in the multi-step synthesis of more complex molecules. The bromine and chlorine atoms serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Chemists utilize this compound as a foundational piece to build upon, often targeting the synthesis of novel pharmaceutical candidates and other biologically active compounds. The pyrrolidine (B122466) ring itself is a common motif in many natural products and drugs. The specific substitution pattern (3-bromo-5-chloro) on the phenyl ring allows for regioselective reactions, which is a critical aspect of modern synthetic strategy. For instance, the differential reactivity of the C-Br versus the C-Cl bond can be exploited in sequential cross-coupling reactions.

A related compound, Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate, is part of an "Informer Library" of complex, drug-like molecules used to test and refine new synthetic reactions. sigmaaldrich.com This highlights the utility of the bromo-pyrrolidine scaffold in developing and validating synthetic methodologies for creating intricate molecular structures. The synthesis of complex druglike molecules often relies on highly functionalized and bench-stable reagents, a category that encompasses derivatives of this compound. sigmaaldrich.com

Ligand Design in Catalysis, particularly Palladium-Catalyzed Reactions

The field of catalysis heavily relies on the design of specialized ligands that can modulate the activity, selectivity, and stability of a metal catalyst. The this compound scaffold is a promising candidate for ligand development, particularly for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The pyrrolidine nitrogen can act as a coordinating atom for the palladium center, while the electronically-tuned phenyl ring can influence the catalytic cycle. The bromo- and chloro-substituents can be strategically retained or replaced to fine-tune the electronic properties of the resulting ligand. Research into the synthesis of biaryls via Suzuki cross-coupling reactions has demonstrated the effectiveness of palladium catalysis with substrates containing bromo-pyrrole structures. researchgate.net For example, 3-iodo-2-formyl-1-tosylpyrroles have been shown to couple efficiently with a variety of arylboronic acids using a PdCl2(dppf) catalyst, a system compatible with a broad range of substrates. researchgate.net This work underscores the potential for halogenated pyrrolidine derivatives to serve as key components in the design of ligands for robust catalytic systems. researchgate.netnih.gov

| Catalyst System | Substrate Type | Reaction Type | Significance |

| PdCl2(dppf) | 3-iodo(bromo)pyrroles | Suzuki Cross-Coupling | Efficiently couples with diverse arylboronic acids. researchgate.net |

| Pd(OAc)2 / L5 | N-arylimidoyl cyanide alkylamines | α-C–H Alkenylation | Forms chiral allylic amines from primary amines and vinyl bromides. acs.org |

Building Block for Functional Materials

The unique electronic and structural properties of this compound make it a viable building block for the creation of functional materials. Functional materials are designed to possess specific properties, such as conductivity, photo-responsiveness, or thermal stability, for applications in electronics, optics, and material science.

The aromatic and heterocyclic components of the molecule can be incorporated into larger polymeric or supramolecular assemblies. The halogen atoms provide sites for polymerization reactions or for post-polymerization modification, enabling the creation of materials with tailored functionalities. While direct application of this compound in materials science is an emerging area, the use of similar halogenated aromatic and heterocyclic building blocks is well-established in the synthesis of materials like OLEDs (Organic Light Emitting Diodes) and conductive polymers. The ability to undergo reactions like palladium-catalyzed couplings allows for its integration into conjugated systems, which are central to many functional organic materials. nih.gov

Probes for Mechanistic Chemical Biology Studies (e.g., in vitro enzyme interaction studies)

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and enzymes, at the molecular level. nih.gov The structure of this compound makes it a suitable scaffold for designing such probes. The pyrrolidine ring can mimic natural amino acids like proline, potentially interacting with enzyme active sites, while the di-halogenated phenyl ring can be modified with reporter tags like fluorophores or affinity labels.

These probes can be used in in vitro studies to investigate enzyme-inhibitor interactions, map binding pockets, and elucidate biological pathways. The development of selective probes is crucial for understanding the function of specific proteins. nih.gov For example, a fluorescent probe based on a different core structure was developed to specifically detect pyrrolidine (PyD), demonstrating the feasibility of creating probes for such moieties. nih.gov This probe operates via a chemical reaction that results in a "turn-on" fluorescent signal, and it can be used to detect PyD in various samples, including in zebrafish. nih.gov Such principles could be applied to derivatives of this compound to create tools for studying specific biological targets. The stability and defined structure of the compound allow for the rational design of probes with high specificity and desired physicochemical properties.

| Probe Type | Target | Mechanism | Application |

| Fluorescent Probe | Pyrrolidine (PyD) | Combination-type chemical reaction with target | Detection and removal of PyD in solution and gas. nih.gov |

| Chemical Probe (General) | Protein Targets | Selective modulation of protein function | Elucidation of protein roles in cells and tissues. nih.gov |

Applications in Agrochemical Research

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort in the chemical industry. Halogenated compounds play a significant role in modern crop protection, as the inclusion of atoms like chlorine and bromine can enhance the biological efficacy and metabolic stability of a molecule. researchgate.net

The this compound structure contains the necessary toxophoric elements for potential agrochemical activity. The halogenated phenyl ring is a common feature in many commercial pesticides. This scaffold can be used as a starting point for the synthesis of a library of candidate compounds to be screened for biological activity. For example, the synthesis of chlorantraniliprole, a successful insecticide, involves an intermediate, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, which also features a halogenated aromatic system linked to a nitrogen-containing heterocycle. google.comgoogle.com This demonstrates a common strategy in agrochemical development where bromo- and chloro-substituted heterocyclic compounds are key intermediates. google.com The pyrrolidine moiety in this compound could be explored for its potential to interact with novel biological targets in pests or weeds.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Direct and extensive research focused solely on 1-(3-Bromo-5-chlorophenyl)pyrrolidine is limited in publicly available scientific literature. However, the broader class of N-arylpyrrolidines, to which this compound belongs, has been the subject of considerable investigation. The pyrrolidine (B122466) moiety is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds, recognized for its favorable pharmacokinetic properties. The introduction of a halogenated phenyl group, as seen in this compound, is a common strategy in medicinal chemistry to modulate a molecule's biological activity, metabolic stability, and lipophilicity. Research on analogous compounds suggests that the bromo and chloro substituents on the phenyl ring are likely to influence the electronic properties of the molecule, impacting its reactivity and potential biological interactions.

Emerging Synthetic Strategies and Methodological Advancements

One of the most prominent methods for the formation of the N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 1-bromo-3-chloro-5-iodobenzene (B84608) or a related triflate) and pyrrolidine would be a highly effective approach. The reaction is known for its high functional group tolerance and broad substrate scope.

Another viable strategy involves the nucleophilic aromatic substitution (SNAr) of a highly activated aryl halide with pyrrolidine. For this to be efficient, the phenyl ring would typically require strong electron-withdrawing groups ortho and/or para to the leaving group. Given the meta-substitution pattern in this compound, this method might be less straightforward unless the reaction conditions are carefully optimized or a different starting material is employed.

More recent advancements in C-N bond formation, such as copper-catalyzed Ullmann condensation and various photoredox-catalyzed methods, also present potential avenues for the synthesis of this compound. These emerging strategies often offer milder reaction conditions and improved substrate scope, which could be advantageous for the preparation of this compound.

| Synthetic Strategy | Description | Key Features |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. | High efficiency, broad substrate scope, good functional group tolerance. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophile with an electron-deficient aromatic ring. | Requires strong electron-withdrawing groups on the aromatic ring. |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with an amine. | Often requires higher temperatures than palladium-catalyzed methods. |

| Photoredox Catalysis | Utilizes light to facilitate C-N bond formation under mild conditions. | Green chemistry approach, mild reaction conditions. |

Future Directions in Reactivity Studies and Derivatization

The reactivity of this compound is largely dictated by the interplay of the electron-rich pyrrolidine nitrogen and the electronic nature of the dihalogenated phenyl ring. The bromine and chlorine atoms are electron-withdrawing through induction but can also participate in halogen bonding.

Future reactivity studies should focus on several key areas:

Further Functionalization of the Aromatic Ring: The bromo and chloro substituents serve as handles for further chemical modifications. For instance, the bromine atom is particularly susceptible to metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide array of functional groups. This would enable the creation of a library of derivatives with diverse electronic and steric properties.

Oxidation and Reduction Chemistry: The pyrrolidine ring can potentially undergo oxidation at the alpha-carbon or at the nitrogen atom. Conversely, reductive dehalogenation of the phenyl ring could be explored to access different substitution patterns.

Directed Ortho-Metalation (DoM): The pyrrolidine nitrogen, in conjunction with a suitable directing group, could potentially direct lithiation or other metallation reactions to the ortho positions of the phenyl ring, enabling regioselective functionalization.

Derivatization of this compound could lead to the development of novel compounds with tailored properties for various applications.

Untapped Potential in Catalysis and Materials Science

The unique structural features of this compound suggest untapped potential in the fields of catalysis and materials science.

Catalysis:

Ligand Development: Chiral derivatives of pyrrolidine are well-established as highly effective ligands in asymmetric catalysis. The synthesis of enantiomerically pure derivatives of this compound could lead to new ligands for a variety of metal-catalyzed transformations. The electronic properties imparted by the halogenated phenyl ring could fine-tune the catalytic activity and selectivity.

Organocatalysis: Pyrrolidine-based structures are also prominent in organocatalysis, particularly in enamine and iminium ion catalysis. The electronic nature of the N-aryl substituent can significantly influence the catalyst's performance.

Materials Science:

Organic Electronics: Arylamine derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The halogen atoms in this compound could influence the material's packing, charge transport properties, and photophysical characteristics.

Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting properties, such as altered solubility, thermal stability, and refractive index. The halogen atoms could also serve as sites for post-polymerization modification.

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromo-5-chlorophenyl)pyrrolidine, and how are reaction conditions optimized?

The synthesis of halogenated pyrrolidine derivatives typically involves:

- Acylation of pyrrolidine : Reacting pyrrolidine with an acyl chloride derived from 3-bromo-5-chlorophenol. Temperature control (e.g., 0–25°C) and solvent selection (e.g., DCM or THF) are critical to avoid side reactions .

- Cyclization strategies : Using precursors like α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclization with ammonium acetate in ethanol at reflux yields pyrrolidine cores .

- Purification : Column chromatography or recrystallization improves purity. Yield optimization often requires iterative adjustments of stoichiometry, solvent polarity, and reaction time .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions on the pyrrolidine and aryl rings. For instance, the bromine and chlorine substituents deshield adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 274.96 for C _{10}BrClN) and detects isotopic patterns characteristic of bromine () .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational chemistry enhance the design of halogenated pyrrolidine derivatives for targeted biological activity?

- Reaction Path Search Methods : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible synthetic routes. For example, ICReDD’s workflow combines computational screening with experimental validation to prioritize high-yield pathways .

- Docking Studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes or GPCRs). The bromine and chlorine substituents’ electronegativity and steric bulk can be tuned to optimize interactions with hydrophobic binding pockets .

Q. What strategies resolve discrepancies in reaction yields during scale-up or substrate variation?

- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial designs) identifies critical factors (e.g., temperature, catalyst loading). For example, a 2 factorial design can isolate the effect of solvent polarity on cyclization efficiency .

- In-situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation. Adjusting reaction quench times based on real-time data minimizes byproducts like dehalogenated analogs .

Q. How do steric and electronic effects of bromine/chlorine substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The 3-bromo-5-chloro substitution pattern on the phenyl ring reduces steric hindrance compared to ortho-substituted analogs, facilitating Suzuki-Miyaura couplings with bulky boronic acids .

- Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition in Pd-catalyzed reactions. However, competing C-Cl activation may require specialized catalysts (e.g., XPhos Pd G3) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.